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Compound of Interest

Diethyl 2-(methylthio)-4,5-
Compound Name:
pyrimidinedicarboxylate

Cat. No. B179312

Abstract: This document provides a structured overview of the spectroscopic characterization
of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate. Due to the absence of published
experimental data for this specific compound in publicly accessible scientific literature and
databases, this guide presents a template for the expected spectroscopic data (Nuclear
Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), generalized
experimental protocols, and the logical workflow for structural elucidation. This document is
intended to serve as a framework for researchers and professionals in the field of chemical
synthesis and analysis.

Chemical Structure

IUPAC Name: Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate Molecular Formula:
C11H14N204S Molecular Weight: 270.31 g/mol CAS Number: 149771-08-4

Spectroscopic Data Summary

The following tables present the expected, hypothetical spectroscopic data for Diethyl 2-
(methylthio)-4,5-pyrimidinedicarboxylate based on its chemical structure.

Table 1: Hypothetical *H NMR Data (in CDCls, 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~9.0 s 1H H-6 (pyrimidine)
~4.4 q 4H 2 X -OCH2CHs
~2.6 S 3H -SCHs
~1.4 t 6H 2 X -OCH2CHs

Table 2: Hypothetical 13C NMR Data (in CDCls, 100 MHz)

Chemical Shift (6) ppm

Assignment

~170 2 x C=0 (ester)

~165 C-2 (pyrimidine, attached to -SMe)
~160 C-4 (pyrimidine, attached to -COOEt)
~158 C-6 (pyrimidine)

~120 C-5 (pyrimidine, attached to -COOEt)
~62 2 x -OCH2CHs

~15 -SCHs

~14 2 x -OCH2CHs

Table 3: Hypothetical IR Data (ATR)

Wavenumber (cm~12) Intensity Assignment

~2980 Medium C-H stretch (aliphatic)

~1730 Strong C=0 stretch (ester)

~1580, ~1550 Medium C=N, C=C stretch (pyrimidine)
~1250 Strong C-O stretch (ester)
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Table 4: Hypothetical Mass Spectrometry Data (ESI+)

m/z Interpretation

[M+H]*, Calculated for C11H1sN204S+*:
271.0756

~271.07

[M+Na]*, Calculated for C11H14N204SNa*:
293.0575

~293.06

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (~5-10 mg)
would be dissolved in deuterated chloroform (CDCls, ~0.7 mL). *H and 3C NMR spectra would
be recorded on a 400 MHz spectrometer. Chemical shifts (d) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform

Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
A small amount of the solid sample would be placed directly on the ATR crystal. The spectrum
would be recorded in the range of 4000-400 cm™—1.

3.3 Mass Spectrometry (MS) High-resolution mass spectra (HRMS) would be acquired on a
time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.
The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused
into the mass spectrometer.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical relationship between the spectroscopic techniques
used for the structural elucidation of a synthesized organic compound.
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Diagram 1: Spectroscopic Workflow for Structural Elucidation
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Diagram 1: Workflow for structural confirmation using spectroscopy.

 To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl 2-(methylthio)-4,5-
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2-methylthio-4-5-pyrimidinedicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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